molecular formula C13H14ClF3N2O B2465015 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide CAS No. 383148-53-6

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide

Cat. No.: B2465015
CAS No.: 383148-53-6
M. Wt: 306.71
InChI Key: DPCTWHCGAMOESM-UHFFFAOYSA-N
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Description

The compound “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile” is similar to the requested compound . It has a molecular weight of 245.59 and a boiling point of 210 .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile”, includes a pyridine ring substituted with a trifluoromethyl group and a chlorine atom .


Chemical Reactions Analysis

There are chemical reactions associated with similar compounds, but specific reactions for “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide” are not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile”, include a boiling point of 210 and it is a solid at ambient temperature .

Scientific Research Applications

Electrophosphorescence

  • A study by Zhang et al. (2010) explored electrophosphorescence using iridium complexes with a ligand similar to the chemical , highlighting its potential in developing efficient electrophosphorescent devices (Zhang et al., 2010).

Synthesis of Novel Derivatives

  • Mobinikhaledi et al. (2009) described the synthesis of novel thiazolidin-4-one derivatives using a compound structurally related to the target chemical, demonstrating its utility in creating new chemical entities (Mobinikhaledi et al., 2009).

Fungicide Study

  • Jeon et al. (2013) examined a compound (fluazinam) structurally similar to the target chemical, providing insights into its potential use in fungicide applications (Jeon et al., 2013).

Synthesis Techniques

  • Guoqua (2014) focused on the synthesis process of a compound closely related to the target chemical, offering valuable information on its production and purification (Guoqua, 2014).

Antioxidant and Antimicrobial Activity

  • A study by Bonacorso et al. (2015) involved synthesizing compounds containing elements similar to the target chemical and testing their antioxidant and antimicrobial properties (Bonacorso et al., 2015).

Electrophilic Substitutions

  • Research by Mongin et al. (1998) on electrophilic substitutions of a related compound sheds light on potential chemical reactions involving the target compound (Mongin et al., 1998).

Palladium Complex Synthesis

  • Montoya et al. (2007) synthesized palladium complexes using ligands similar to the target chemical, indicating its potential in complex formation (Montoya et al., 2007).

Safety and Hazards

The safety and hazards of a similar compound, “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile”, include warnings for H302+H312+H332;H315;H319 .

Future Directions

While specific future directions for “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide” are not available, similar compounds are being studied for their potential applications in the agrochemical and pharmaceutical industries .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O/c14-10-5-8(13(15,16)17)7-18-11(10)6-12(20)19-9-3-1-2-4-9/h5,7,9H,1-4,6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCTWHCGAMOESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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